Diethyl Methyl-d3-malonate

Mass Spectrometry Internal Standard Isotopic Dilution

Diethyl Methyl-d3-malonate (CAS 54840-57-2) is a deuterium-labeled analog of diethyl methylmalonate in which the methyl group is fully substituted with three deuterium atoms (trideuteriomethyl, -CD₃), resulting in a molecular formula of C₈H₁₁D₃O₄ and a molecular mass of 177.21 g/mol. As a stable isotope-labeled compound (SIL), it retains the identical chemical structure and reactivity profile of the unlabeled parent compound (CAS 609-08-5, M.W.

Molecular Formula C8H14O4
Molecular Weight 177.21 g/mol
CAS No. 54840-57-2
Cat. No. B022331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl Methyl-d3-malonate
CAS54840-57-2
SynonymsMethyl-d3-propanedioic Acid Diethyl Ester; 
Molecular FormulaC8H14O4
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C(=O)OCC
InChIInChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3/i3D3
InChIKeyUPQZOUHVTJNGFK-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Methyl-d3-malonate (CAS 54840-57-2): Stable Isotope-Labeled Malonate for Precision Mass Spectrometry and Mechanistic Studies


Diethyl Methyl-d3-malonate (CAS 54840-57-2) is a deuterium-labeled analog of diethyl methylmalonate in which the methyl group is fully substituted with three deuterium atoms (trideuteriomethyl, -CD₃), resulting in a molecular formula of C₈H₁₁D₃O₄ and a molecular mass of 177.21 g/mol . As a stable isotope-labeled compound (SIL), it retains the identical chemical structure and reactivity profile of the unlabeled parent compound (CAS 609-08-5, M.W. 174.19 g/mol) [1], enabling its use as a non-radioactive tracer and internal standard in analytical and synthetic workflows without altering the chemical behavior of the system under investigation .

Isotopic Tracer +3 Da mass shift enables interference-free MS detection
Internal Standard Precursor Deuterated malonate core for isotopic dilution quantification
Mechanistic Probe Defined kinetic isotope effect at methyl position for reaction studies

Why Unlabeled Diethyl Methylmalonate Cannot Substitute for Diethyl Methyl-d3-malonate in Quantitative MS and Isotopic Tracing Workflows


The unlabeled analog, diethyl methylmalonate (CAS 609-08-5), shares identical chemical connectivity and reactivity with Diethyl Methyl-d3-malonate [1]. However, the absence of deuterium labeling renders the unlabeled compound indistinguishable from endogenous or matrix-derived malonate species in mass spectrometry (MS) and nuclear magnetic resonance (NMR) assays, precluding its use as an internal standard or tracer [2]. Furthermore, deuterium substitution introduces a measurable kinetic isotope effect (KIE) in reactions involving C–H(D) bond cleavage [3], meaning that substitution with the unlabeled analog would yield different reaction rates and mechanistic data. The three-deuterium (-CD₃) substitution provides a +3 Da mass shift and eliminates the ¹H NMR signal for the methyl group, enabling precise quantification and pathway tracing without interference—capabilities that the unlabeled analog cannot provide.

Diethyl Methyl-d3-malonate
Unlabeled Analog (CAS 609-08-5)
Distinct +3 Da mass shift for MS differentiation
Co-elutes and is spectrally indistinguishable from endogenous species
Absent ¹H NMR signal for -CD₃ enables unambiguous tracing
Normal ¹H signal; no isotopic tracing capability
Quantifiable kinetic isotope effect (KIE) for mechanistic interpretation
Altered reaction kinetics may shift mechanistic conclusions

Quantitative Differentiation of Diethyl Methyl-d3-malonate: Head-to-Head Comparisons with Unlabeled and Alternative Deuterated Analogs


Precise +3 Da Mass Shift and Isotopic Purity Enable Unambiguous MS Quantification Versus Unlabeled Analog

Diethyl Methyl-d3-malonate exhibits a +3.00 Da mass increase relative to the unlabeled parent diethyl methylmalonate (M.W. 174.19 → 177.21), providing a clean, interference-free signal in MS detection . Commercial preparations achieve ≥99% chemical purity and isotopic enrichment (deuterium abundance) of 5% to 99% (atom % D), ensuring a quantifiable isotopic signature [1]. In contrast, the unlabeled analog co-elutes with and is spectrally indistinguishable from endogenous malonate species, preventing its use as an internal standard [2]. The mass difference is directly verifiable via high-resolution MS: exact mass for Diethyl Methyl-d3-malonate is 177.10803916 g/mol compared to 174.089209 g/mol for the unlabeled compound .

Molecular Mass & Isotopic Purity
Head-to-head
177.108 g/mol
5–99 atom % D
174.089 g/mol
0 atom % D
Supports MS-based quantification
Enrichment to verify per lot
Mass Spectrometry Internal Standard Isotopic Dilution

Validated Internal Standard Performance: Intra-Assay CV ≤1.5% in LC-ESI-MS/MS Quantification of Methylmalonic Acid

Although the diethyl ester form is primarily a synthetic precursor, its deuterated malonate core (methyl-d3-malonic acid) has been rigorously validated as an internal standard in clinical LC-ESI-MS/MS assays. A 2007 study demonstrated that methyl-d3-malonic acid (MMA-d3) added to human plasma at 100 μL volume enabled quantification of methylmalonic acid (MMA) with intra-assay coefficient of variation (CV) of 1.5% (n=10) and inter-assay CVs of 4.6–8.3% across concentrations of 0.22–0.94 μM [1]. The method achieved a lower limit of detection (LLOD) of 0.1 μM with signal-to-noise ratio ≥10 and mean recovery of 100% [1]. In comparison, non-deuterated internal standards in similar matrices often exhibit matrix effects that degrade precision [2].

LC-MS/MS Precision
Class-level
Intra-assay CV 1.5%
Reported assay precision context
Based on MMA-d3 ISTD data
Bioanalysis LC-MS/MS Internal Standard

Quantifiable Kinetic Isotope Effect: Tritium Exchange Rate Reduced by ~2.5-Fold Relative to Deuterated Analog

Direct comparative kinetic data from a 1964 study in Pure and Applied Chemistry demonstrated that diethyl methyl-d3-malonate-t (tritium-labeled at the methyl group) undergoes isotopic exchange with aqueous buffer at a measurably slower rate than diethyl malonate-d,t [1]. Specifically, the first-order rate constant for tritium exchange from the -CD₂T group was approximately 2.5-fold lower than the corresponding exchange rate from the -CHDT group in the comparator compound under identical pH and temperature conditions [1]. This quantifiable kinetic isotope effect (KIE) directly translates to altered reaction kinetics when the deuterated analog is used in synthetic or mechanistic studies involving C–H(D) bond cleavage.

Kinetic Isotope Effect
Head-to-head
~2.5-fold slower exchange
Reference rate (diethyl malonate-d,t)
Supports mechanistic pathway interpretation
Tritium exchange model study
Kinetic Isotope Effect Mechanistic Studies Isotopic Exchange

Chromatographic Isotope Effect: Altered Retention Time Versus Unlabeled Analog in Reversed-Phase LC

Deuterated compounds frequently exhibit a measurable chromatographic isotope effect in reversed-phase liquid chromatography, whereby the deuterated isotopologue elutes slightly earlier (shorter retention time) than the unlabeled analog due to subtle differences in hydrophobicity and van der Waals interactions [1]. While specific retention time data for Diethyl Methyl-d3-malonate is not reported, class-level evidence indicates that -CD₃ substitution can produce a retention time shift of 0.1–0.5% under typical reversed-phase conditions [1]. This effect must be accounted for during method development and validation, particularly when using the deuterated compound as an internal standard for the unlabeled analyte [2].

Chromatographic Shift
Class-level
~0.1–0.5% earlier elution
Method development context
Retention shift may vary with conditions
Chromatography Isotope Effect Method Development

Physical Property Differentiation: Density and Boiling Point Versus Unlabeled Analog

The presence of three deuterium atoms alters the physicochemical properties of Diethyl Methyl-d3-malonate relative to the unlabeled parent. Reported density for the deuterated compound is 1.055 g/cm³ [1], compared to 1.018–1.022 g/cm³ for unlabeled diethyl methylmalonate , representing a ~3.5% increase. Boiling point is reported as 198–199°C for the deuterated analog versus approximately 199°C for the unlabeled compound , a difference within typical experimental variation. Flash point for the deuterated compound is 76.7°C [1]. These differences, while small, are measurable and can influence distillation and formulation processes when precise physical constants are required.

Physical Properties
Cross-study
Density 1.055 g/cm³
B.P. 198–199°C
Process development context
Unlabeled density ~1.020 g/cm³
Physicochemical Properties Formulation Synthesis

Synthetic Utility: Patented Precursor for Deuterated Pharmaceuticals and Agrochemicals

Diethyl Methyl-d3-malonate is explicitly cited as a key synthetic intermediate in WO2011/017108 A2 (assigned to Auspex Pharmaceuticals) for the preparation of deuterium-enriched pharmaceutical compounds [1]. The patent describes the use of this deuterated malonate ester in alkylation and condensation reactions to introduce the -CD₃ isotopic label into target drug candidates [1]. In contrast, the unlabeled analog, while chemically equivalent in reactivity, produces non-deuterated products that lack the isotopic signature required for metabolic tracing and potential pharmacokinetic advantages in deuterated drug candidates. The compound is also utilized in the synthesis of deuterated agrochemical intermediates, including novel pesticides and herbicides .

Synthetic Utility
Class-level
Patented deuteration precursor
No isotopic labeling capability
Supports deuterated analog synthesis
WO2011/017108 A2 claim
Deuterated Synthesis Isotopic Labeling Drug Development

Optimal Scientific and Industrial Applications of Diethyl Methyl-d3-malonate Based on Verified Differentiation Evidence


LC-MS/MS Internal Standard for Precise Quantification of Methylmalonic Acid in Clinical Diagnostics

Diethyl Methyl-d3-malonate serves as a convenient precursor for the preparation of methyl-d3-malonic acid, a validated internal standard for LC-MS/MS quantification of methylmalonic acid (MMA) in human plasma. As demonstrated by Blom et al. (2007), the deuterated internal standard achieves intra-assay CV of 1.5% and inter-assay CV of 4.6–8.3%, with a detection limit of 0.1 µM [1]. This high precision enables reliable diagnosis of cobalamin (vitamin B12) deficiency and methylmalonic acidemia in newborn screening programs. The +3 Da mass shift ensures complete chromatographic and spectrometric separation from the unlabeled analyte, eliminating matrix interference [1].

Synthesis of Deuterium-Enriched Pharmaceutical Candidates via Malonic Ester Chemistry

As documented in WO2011/017108 A2, Diethyl Methyl-d3-malonate is employed as a key building block for introducing the -CD₃ isotopic label into pharmaceutical compounds [1]. The deuterated malonate ester undergoes standard alkylation and condensation reactions to yield deuterium-enriched drug candidates with potential for improved metabolic stability and pharmacokinetic profiles. The compound's high isotopic purity (5–99 atom % D) ensures consistent labeling efficiency [2]. This application is particularly relevant for pharmaceutical companies developing deuterated analogs of existing drugs to extend patent life or improve safety profiles [1].

Mechanistic Studies of C–H Bond Cleavage Using Kinetic Isotope Effect Measurements

The quantifiable 2.5-fold reduction in tritium exchange rate observed for diethyl methyl-d3-malonate-t relative to diethyl malonate-d,t provides a direct, quantitative probe for studying reaction mechanisms involving C–H(D) bond cleavage [1]. Researchers can leverage this kinetic isotope effect (KIE) to distinguish between rate-determining steps, elucidate transition state structures, and validate computational models in physical organic chemistry. The compound's defined isotopic substitution at the methyl position allows for site-specific KIE measurements without the need for radioactive labeling [1].

Synthesis of Deuterated Agrochemical Intermediates for Pesticide Development

Diethyl Methyl-d3-malonate is utilized in the preparation of deuterated intermediates for novel pesticides and herbicides, where the isotopic label facilitates metabolic tracing and environmental fate studies [1]. The compound's compatibility with standard malonic ester synthesis enables efficient incorporation of the -CD₃ group into agrochemical structures without altering biological activity. This application is critical for regulatory studies requiring quantitative data on pesticide degradation pathways and residue analysis [1].

Application
Selection Property
Validation Focus
LC-MS/MS ISTD for methylmalonic acid quantification in research matrices
Deuterated malonate core for isotopic dilution
Assay precision & matrix-effect review
Deuterated drug candidate synthesis
-CD₃ incorporation via malonic ester chemistry
Alkylation/condensation reaction fidelity
C–H bond cleavage mechanism studies
Site-specific kinetic isotope effect at methyl position
Kinetic data interpretation
Deuterated agrochemical intermediate synthesis
Metabolic tracing with -CD₃ label
Degradation pathway analysis

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